N-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide
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Overview
Description
N-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of dichlorophenyl and fluorophenyl groups attached to a sulfanyl acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichloroaniline and 4-fluorothiophenol as the primary starting materials.
Formation of Intermediate: The 2,4-dichloroaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(2,4-dichlorophenyl)chloroacetamide.
Nucleophilic Substitution: The intermediate N-(2,4-dichlorophenyl)chloroacetamide is then subjected to nucleophilic substitution with 4-fluorothiophenol in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
- **Substitution
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the acetamide group or the aromatic rings.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2FNOS/c15-9-1-6-13(12(16)7-9)18-14(19)8-20-11-4-2-10(17)3-5-11/h1-7H,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVVNDAOIHHHET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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